molecular formula C20H20ClN5O B12159196 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12159196
M. Wt: 381.9 g/mol
InChI Key: VORHHBIGVGFRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of indole and pyrazolopyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole ring, a common structure in many natural products and pharmaceuticals, along with the pyrazolopyridine framework, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its indole moiety is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore its efficacy in treating various diseases and its mechanism of action at the molecular level.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazolopyridine framework may enhance its binding affinity and selectivity towards certain biological targets. This dual interaction can lead to the modulation of multiple signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(6-chloro-9H-purin-9-yl)acetamide
  • N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of indole and pyrazolopyridine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20ClN5O/c1-12-10-16(18-13(2)24-25(3)19(18)23-12)20(27)22-7-9-26-8-6-14-4-5-15(21)11-17(14)26/h4-6,8,10-11H,7,9H2,1-3H3,(H,22,27)

InChI Key

VORHHBIGVGFRJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.